![molecular formula C8H5N3S B055643 3-Aminothieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-96-6](/img/structure/B55643.png)
3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Overview
Description
3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H5N3S . It is a member of the fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Molecular Structure Analysis
The molecular structure of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile consists of a thieno[3,2-b]pyridine ring attached to an amino group at the 3-position and a carbonitrile group at the 6-position .Scientific Research Applications
Oxidative Dimerization
The compound has been used in the study of unusual oxidative dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide series. The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .
Precursor for Microwave-Assisted Synthesis
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a derivative of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile, has been used as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids .
Treatment of Central Nervous System Diseases
Functionalized thieno[2,3-b]pyridines, which include 3-Aminothieno[3,2-b]pyridine-6-carbonitrile, are used in the treatment of central nervous system diseases .
Inhibitors of UCH-L1
3-Aminothieno[3,2-b]pyridine-6-carbonitrile derivatives are also used as C-terminal hydrolase L1 (UCH-L1) inhibitors .
Antimicrobial Agents
The compound and its derivatives have shown promise in the design of antimicrobial agents .
Antitumor Agents
Thieno[2,3-b]pyridines, including 3-Aminothieno[3,2-b]pyridine-6-carbonitrile, are being researched for their potential as antitumor agents .
Cell Cycle Analysis
The compound has been used in cell cycle analysis of NCI-H460 cells .
Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one Hybrids
The compound has been used as a precursor for the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids .
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have shown inhibitory activity against enzymes like acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and dna gyrase .
Mode of Action
It’s known that the compound can undergo reactions to form new pyrimidine hybrids . The reaction involves 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .
Biochemical Pathways
The compound’s ability to form new pyrimidine hybrids suggests it may influence pathways involving these structures .
Pharmacokinetics
Related compounds have shown high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .
Result of Action
Related compounds have demonstrated promising anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .
Action Environment
The reaction of related compounds has been shown to depend on the nature of solvents used .
properties
IUPAC Name |
3-aminothieno[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-2-5-1-7-8(11-3-5)6(10)4-12-7/h1,3-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHPSBWIFCVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552926 | |
Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
CAS RN |
116538-96-6 | |
Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116538-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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